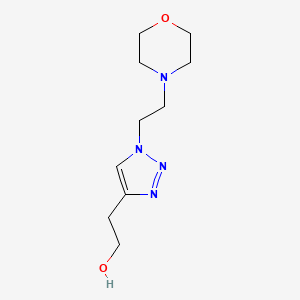
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol is a chemical compound that features a morpholine ring, a triazole ring, and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Introduction of the Ethanol Group: This step can involve the reduction of an ester or aldehyde precursor to form the ethanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under certain conditions to form a dihydrotriazole.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.
類似化合物との比較
Similar Compounds
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethanol group.
2-(1-(2-Piperidinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol is unique due to the combination of the morpholine and triazole rings, which can confer specific chemical and biological properties. The presence of the ethanol group also allows for further functionalization and derivatization.
特性
分子式 |
C10H18N4O2 |
|---|---|
分子量 |
226.28 g/mol |
IUPAC名 |
2-[1-(2-morpholin-4-ylethyl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C10H18N4O2/c15-6-1-10-9-14(12-11-10)3-2-13-4-7-16-8-5-13/h9,15H,1-8H2 |
InChIキー |
WDEQVLKUMOTXCW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C=C(N=N2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



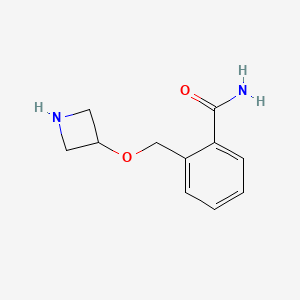
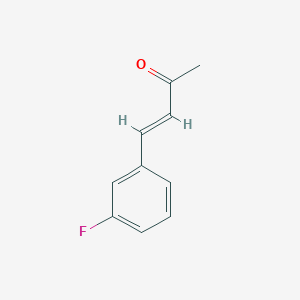
![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
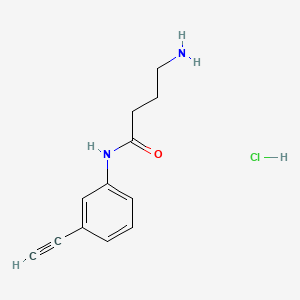
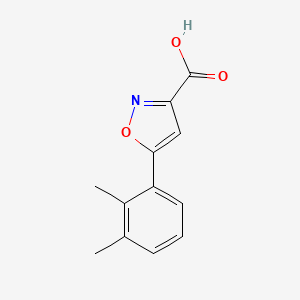

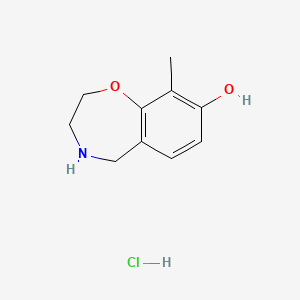
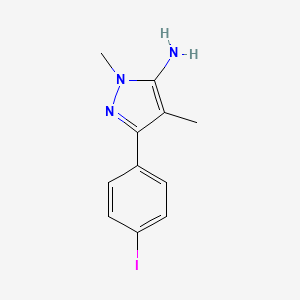


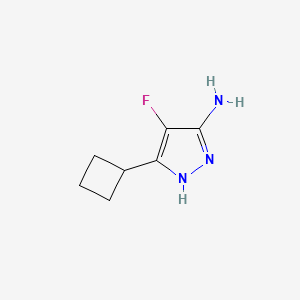
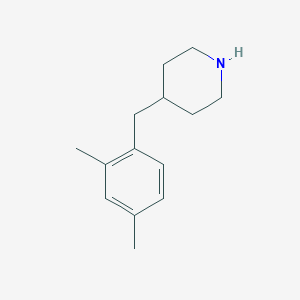
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
